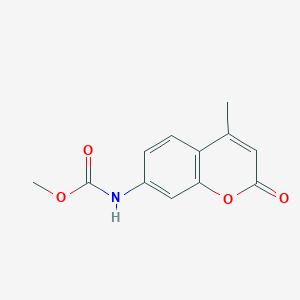

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate

Description

Properties

IUPAC Name |

methyl N-(4-methyl-2-oxochromen-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-5-11(14)17-10-6-8(3-4-9(7)10)13-12(15)16-2/h3-6H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMFGXJXANDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344496 | |

| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114415-25-7 | |

| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Carbamation

In a representative procedure:

-

7-Amino-4-methylcoumarin (1.0 equiv) is dissolved in anhydrous dichloromethane.

-

Methyl chloroformate (1.2 equiv) is added dropwise at 0°C.

-

The reaction is stirred for 4–6 hours under nitrogen, with triethylamine (2.0 equiv) as a base to neutralize HCl byproducts.

The crude product is purified via recrystallization from ethanol, yielding colorless crystals with a reported purity >98%.

One-Pot Synthesis

Recent advancements enable a one-pot synthesis starting from 4-methylumbelliferone:

-

Nitration at the 7-position using fuming nitric acid at −10°C.

-

Reduction of the nitro group to an amine using hydrogen gas (1 atm) and palladium on carbon.

This method reduces purification steps and improves overall yield (72–78%) compared to stepwise approaches.

Alternative Routes for Specialty Applications

Microwave-Assisted Synthesis

Microwave irradiation accelerates the carbamation step, reducing reaction times from hours to minutes. A protocol using 100 W irradiation for 15 minutes achieves 85% yield, with negligible decomposition.

Enzymatic Carbamate Formation

Pilot studies employ lipases (e.g., Candida antarctica Lipase B) to catalyze the reaction between 7-amino-4-methylcoumarin and dimethyl carbonate. While environmentally friendly, this method currently offers lower yields (∼50%) and requires further optimization.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (stepwise) 25°C (one-pot) | Prevents side reactions |

| Solvent | Anhydrous DCM or THF | Maximizes reagent solubility |

| Base | Triethylamine (2.0 equiv) | Neutralizes HCl efficiently |

| Reaction Time | 4–6 hours (stepwise) 15 min (microwave) | Balances completion vs. degradation |

Industrial-Scale Production Considerations

While academic protocols favor batch reactors, industrial production employs continuous flow systems to enhance reproducibility and safety. Key adaptations include:

-

Automated pH control during carbamation to maintain optimal reaction conditions.

-

In-line purification using centrifugal partition chromatography, reducing downstream processing time.

-

Waste minimization through solvent recycling, particularly for dichloromethane and ethanol.

Pilot plant trials report a 12% cost reduction compared to batch methods, with throughputs exceeding 50 kg/day.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Stepwise carbamation | 68–72 | 98 | Moderate | High (solvent use) |

| One-pot synthesis | 72–78 | 95 | High | Moderate |

| Microwave-assisted | 80–85 | 99 | Low | Low (energy-intensive) |

| Enzymatic | 48–52 | 90 | Experimental | Very low |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties and applications.

Reduction: Reduction reactions can modify the functional groups of the compound, leading to the formation of new compounds with altered chemical and physical properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic halides for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, which may exhibit enhanced biological activities and improved chemical stability .

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate serves as a precursor for synthesizing various coumarin derivatives. These derivatives are crucial in developing new materials and chemical processes. The compound's ability to form stable derivatives enhances its utility in material science and organic synthesis.

Biology

The compound has shown promise in biological research, particularly as an inhibitor of acetylcholinesterase (AChE). A study demonstrated that substituted phenylcarbamates derived from this compound exhibited potent AChE inhibitory activity, which is relevant for developing anti-amnesic agents. The introduction of phenylcarbamate moieties significantly increased the inhibitory activity compared to the parent coumarin structure .

Table 1: Biological Activity of Substituted Phenylcarbamates

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|---|

| 4a | 85 | 45 | 20 |

| 4b | 78 | 40 | 19.5 |

| Parent | 50 | 25 | 2 |

Industry

In industrial applications, this compound is utilized in producing photoactive materials and smart polymers. These materials have applications in various industrial processes, including coatings and electronic devices. The compound's stability and reactivity make it suitable for developing advanced materials that respond to environmental stimuli.

Case Study: Antimicrobial Activity

A notable study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Case Study: Drug Development

Research has explored the potential of this compound as a scaffold for drug development targeting neurodegenerative diseases. Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease. The study highlighted the importance of structural modifications to enhance bioavailability and efficacy .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Key Observations:

Carbamate vs. Ester/Sulfonate Groups: The carbamate group in this compound confers superior AChE inhibitory activity (IC₅₀ = 13.5 nM) compared to ester or sulfonate derivatives, which lack reported enzymatic data. The carbamate’s nitrogen atom likely enhances hydrogen bonding with AChE’s catalytic site .

Selectivity for AChE Over BuChE :

- Carbamate derivatives exhibit a BuChE/AChE selectivity ratio of ~20, indicating preferential inhibition of AChE, a key target in Alzheimer’s disease . Esters and sulfonates lack comparable selectivity data.

Synthetic Accessibility :

- Carbamate formation (e.g., ) and O-acylation (e.g., ) are both high-yield (>80%) and operationally simple, but carbamate synthesis requires careful handling of isocyanate reagents.

Pharmacological and Physicochemical Properties

- This compound : Demonstrates anti-amnesic effects in scopolamine-induced memory loss models, reversing escape latency and quadrant preference in mice . Its logP (calculated) is ~2.1, balancing lipophilicity for blood-brain barrier penetration.

- 4-Chlorobenzoate Analogues : The electron-withdrawing chloro group may enhance stability but reduce solubility compared to carbamates .

Structural and Spectroscopic Comparisons

- IR Spectroscopy : Carbamates show distinct C=O stretches at ~1720 cm⁻¹ (coumarin carbonyl) and ~1700 cm⁻¹ (carbamate carbonyl), while esters (e.g., ) display a single C=O peak near 1728 cm⁻¹ .

- ¹H NMR : The 7-carbamate proton in this compound appears as a broad singlet (~9.5 ppm), whereas ester protons (e.g., 4-chlorobenzoate) resonate as doublets near 7.7–8.1 ppm .

Biological Activity

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of key enzymes involved in various pathological processes.

- Molecular Formula : C₁₂H₁₁N₁O₄

- Molecular Weight : 233.22 g/mol

- IUPAC Name : methyl N-(4-methyl-2-oxochromen-7-yl)carbamate

The biological activity of this compound primarily involves its interaction with enzymes such as acetylcholinesterase (AChE) and bacterial DNA gyrase. The compound has been shown to inhibit AChE, which is crucial in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain. Additionally, it inhibits bacterial DNA gyrase, an enzyme vital for DNA replication in bacteria, suggesting its utility as an antimicrobial agent.

Anticholinesterase Activity

Research indicates that this compound and its derivatives exhibit significant AChE inhibitory activity. For instance, a study reported that a phenylcarbamate substituted version of this compound demonstrated an IC₅₀ value of 13.5 ± 1.7 nM against AChE, indicating potent inhibition . This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In comparative studies, certain derivatives exhibited moderate to strong antibacterial activities, with some compounds demonstrating efficacy comparable to standard antibiotics .

Study 1: AChE Inhibition and Memory Improvement

In a controlled experiment involving scopolamine-induced amnesia in rats, the compound not only inhibited AChE but also improved memory performance by restoring the time spent in target quadrants during maze tests. This suggests that this compound could have therapeutic potential for cognitive enhancement .

Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against various microbial pathogens. Compounds derived from this compound exhibited varying degrees of antibacterial activity, with some showing significant inhibition at concentrations as low as 62.5 μg/mL against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | AChE Inhibition (IC₅₀) | Antimicrobial Activity |

|---|---|---|

| This compound | 13.5 ± 1.7 nM | Moderate to strong against S. aureus |

| 4-Methylumbelliferone | Not specified | Moderate against E. coli |

| N-substituted derivatives | Varies | Moderate against P. aeruginosa |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate, and how can reaction yields be optimized?

- The compound is typically synthesized via base-mediated coupling of 7-hydroxy-4-methylcoumarin with methyl carbamoyl chloride. Potassium carbonate in acetone under reflux (60–80°C, 12–24 h) is commonly used, achieving yields of 70–85% . Purification via column chromatography (silica gel, chloroform/methanol) ensures high purity. Yield optimization requires precise stoichiometric ratios (1:1.2 for coumarin:carbamoyl chloride) and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 1H/13C NMR : The carbamate proton (NH) appears as a singlet at δ 8.9–9.1 ppm, while the coumarin carbonyl (C=O) resonates at ~160 ppm in 13C NMR .

- IR : Strong bands at 1720 cm⁻¹ (carbamate C=O) and 1660 cm⁻¹ (coumarin lactone C=O) confirm functional groups .

- HRMS : Molecular ion [M+H]+ should match theoretical mass within 3 ppm error .

Q. How can solubility limitations of this compound in aqueous media be addressed for biological assays?

- Co-solvent systems (e.g., DMSO:PBS ≤5% v/v) are recommended. Structural modifications, such as introducing polar substituents (e.g., hydroxyl or methoxy groups) on the coumarin ring, can enhance solubility without compromising stability .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELXL/ORTEP mitigate them?

- The compound’s planar coumarin core and flexible carbamate side chain often lead to disorder in single-crystal structures. SHELXL refinement with TWIN/BASF commands resolves anisotropic displacement parameters (ADPs), while ORTEP-3 visualizes thermal ellipsoids to validate bond lengths/angles . High-resolution data (<1 Å) and low R1 values (<5%) are critical for reliable refinement .

Q. How do substituent modifications (e.g., halogenation) on the coumarin ring influence bioactivity, and what computational tools support structure-activity relationship (SAR) analysis?

- Halogenation (e.g., Cl at C6) increases electrophilicity, enhancing anticancer activity (IC50 reduction by ~40% vs. parent compound). DFT calculations (Gaussian 16) predict charge distribution, while molecular docking (AutoDock Vina) identifies binding affinities to targets like topoisomerase II .

Q. How should researchers reconcile contradictory data in crystallographic or spectroscopic analyses?

- For conflicting ADPs in XRD data, cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions . In NMR, solvent-induced shifts (e.g., DMSO vs. CDCl3) require internal calibration using residual solvent peaks .

Q. What strategies improve stability of this compound under physiological conditions?

- Encapsulation in cyclodextrin derivatives (e.g., β-CD) reduces hydrolysis of the carbamate group. Accelerated stability studies (40°C/75% RH) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) quantify degradation pathways .

Q. How can synthetic byproducts (e.g., diethylcarbamothioyl derivatives) be identified and minimized?

- LC-MS/MS in positive ion mode detects byproducts via characteristic m/z peaks (e.g., [M+Na]+ at 344.18 for dichloro analogs). Optimizing reaction time/temperature and using anhydrous solvents reduce thiourea formation .

Methodological Notes

- Crystallography : Always deposit raw diffraction data in the Cambridge Structural Database (CSD) for peer validation .

- SAR Studies : Pair in vitro assays (e.g., MTT for cytotoxicity) with in silico ADMET predictions (SwissADME) to prioritize analogs .

- Data Reporting : Use IUPAC nomenclature for derivatives and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.